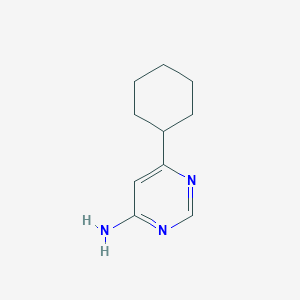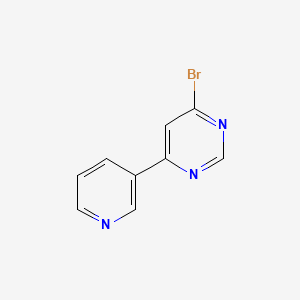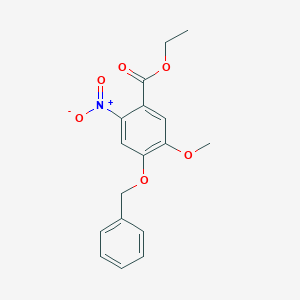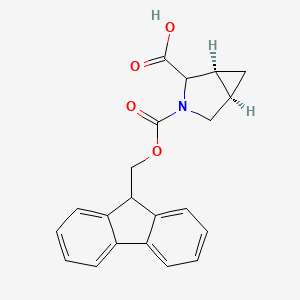
Fmoc-(R,S)-3,4-cis-methanoproline
Overview
Description
Fmoc-(R,S)-3,4-cis-methanoproline is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Fmoc-(R,S)-3,4-cis-methanoproline is the amino group of an activated incoming amino acid during peptide synthesis . The compound plays a crucial role in protecting this amino group, which is a mandatory requirement in chemical peptide synthesis .
Mode of Action
This compound interacts with its target by forming a temporary protecting group for the amino group of an activated incoming amino acid . This interaction allows for the activation of the carboxyl group of the amino acid, which is necessary for the formation of the peptide bond . The compound is stable under acidic and oxidative conditions but can be removed under mild basic conditions or upon exposure to reducing conditions .
Biochemical Pathways
The use of this compound in peptide synthesis affects the pathway of peptide bond formation . The compound enables the activation of the carboxyl group of an amino acid and the protection of the amino group, facilitating the chemical formation of the peptide bond . This process is part of the broader pathway of peptide synthesis, which has seen dramatic advances with the development of solid-phase peptide synthesis .
Pharmacokinetics
Its stability under various conditions and its ability to be removed under specific conditions suggest that it may have unique adme properties that could impact its bioavailability .
Result of Action
The result of the action of this compound is the efficient synthesis of peptides, including ones of significant size and complexity . The compound’s ability to protect the amino group of an activated incoming amino acid allows for the rapid and highly efficient synthesis of peptides . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and redox conditions . The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions or upon exposure to reducing conditions . These environmental factors can influence the compound’s action, efficacy, and stability during peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-(R,S)-3,4-cis-methanoproline plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions, making it a versatile tool in solid-phase peptide synthesis. The interaction of this compound with these enzymes facilitates the formation of peptide bonds while protecting the amino group from unwanted reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the synthesis and folding of proteins within cells. The presence of the Fmoc group can alter the conformation of peptides, potentially impacting their biological activity and interactions with other cellular components. This compound has been shown to modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group can form stable complexes with amino acids and peptides, protecting the amino group during peptide synthesis. This protection is crucial for the selective formation of peptide bonds. Additionally, this compound can inhibit or activate enzymes involved in peptide synthesis, depending on the specific conditions and the presence of other cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is influenced by the pH and temperature of the environment. Under mild basic conditions, the Fmoc group can be removed, leading to the formation of free amino groups. This deprotection process is essential for the sequential addition of amino acids in peptide synthesis. Long-term studies have shown that this compound remains stable under appropriate storage conditions, but its activity can decrease over time if exposed to harsh conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively protect amino groups during peptide synthesis without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. Studies in animal models have shown that the threshold for toxicity is relatively high, but caution is still advised when using this compound in large quantities .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidyl transferases and proteases, which are crucial for the formation and breakdown of peptides. The presence of the Fmoc group can influence the metabolic flux and levels of metabolites within cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The Fmoc group can also influence the accumulation and distribution of the compound, affecting its overall activity and function .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. The presence of targeting signals and post-translational modifications can direct the compound to specific locations within the cell, influencing its activity and function. The subcellular localization of this compound is crucial for its role in peptide synthesis and other biochemical processes .
Properties
IUPAC Name |
(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-OWVMMGIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


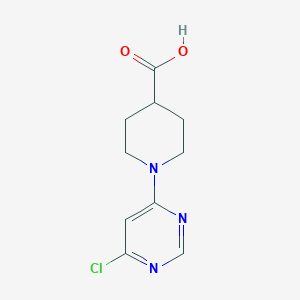
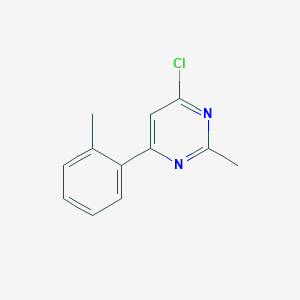
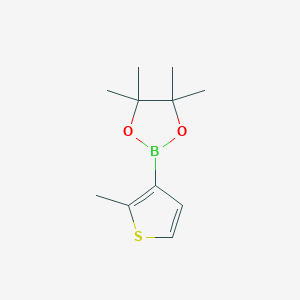
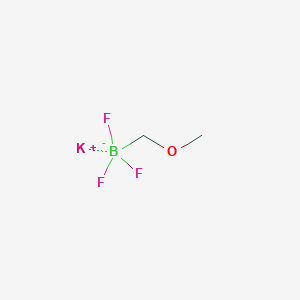

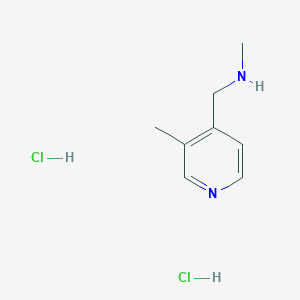

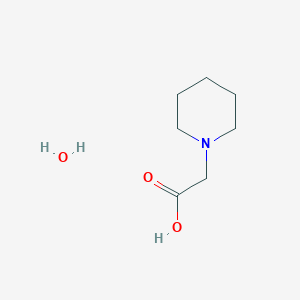
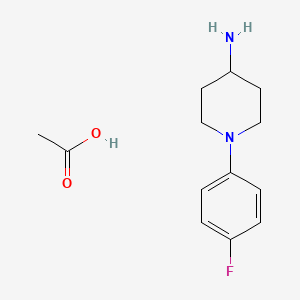
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)

